N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE
Description
Properties
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-13-2-4-16(5-3-13)17(22)21-12-18-7-14-6-15(8-18)10-19(20,9-14)11-18/h2-5,14-15H,6-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDADPFIJFRFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroadamantan-1-ylmethyl isocyanate, which is prepared from 2-(3-chloroadamantan-1-yl)acetic acid.
Reaction with Benzamide: The isocyanate is then reacted with 4-methylbenzamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the adamantane moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction reactions can modify the functional groups attached to the adamantane moiety .
Scientific Research Applications
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various physiological processes, including inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-[(3-Chloroadamantan-1-yl)methyl]-N’-(fluoro, chlorophenyl)ureas: These compounds also contain the 3-chloroadamantan-1-yl moiety and are studied for their inhibitory effects on soluble epoxide hydrolase.
1-[(3-Fluoroadamantan-1-yl)methyl]-3-R ureas: These derivatives have similar structures but with different substituents, affecting their biological activity and solubility.
Uniqueness
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is unique due to its specific combination of the adamantane moiety with a benzamide group, which imparts distinct chemical and biological properties. Its stability, rigidity, and potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide (commonly referred to as compound MH4) is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C16H20ClN
- Molecular Weight : 275.79 g/mol
- SMILES Notation : CC(=O)Nc1ccc(cc1)C(C2CC3CC(C2)C(C3)C(C1)Cl)=C
The compound features a chloroadamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Preliminary studies suggest that this compound may exhibit:
- Antiviral Activity : Research indicates that compounds with adamantane structures can inhibit viral replication by interfering with viral uncoating processes.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may confer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |
These results indicate that the compound has potential as an anticancer agent, warranting further investigation.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic effects of the compound. Notable findings include:
- Tumor Reduction : In xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to controls.
- Toxicity Profile : Toxicological assessments revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Study 1: Antiviral Properties
A study conducted on the antiviral efficacy of this compound against influenza viruses showed promising results. The compound was able to reduce viral titers significantly in infected cell cultures, demonstrating its potential as an antiviral agent.
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration, this compound was administered to mice subjected to neurotoxic agents. The treatment group exhibited improved cognitive function and reduced neuronal loss compared to untreated controls, suggesting neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
